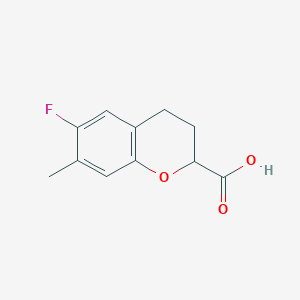
6-Fluoro-7-methylchroman-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-methylchroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid. This compound is notable for its unique structural features, which include a fluorine atom at the 6th position and a methyl group at the 7th position on the chroman ring. These modifications impart distinct chemical and physical properties to the compound, making it a valuable entity in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methylchroman-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a chroman derivative followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of immobilized enzymes, such as esterases, has been explored to enhance the enantioselectivity and efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-7-methylchroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-7-methylchroman-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-methylchroman-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid
- 6-Fluoro-chroman-2-carboxylic acid
Uniqueness
6-Fluoro-7-methylchroman-2-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
6-fluoro-7-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c1-6-4-10-7(5-8(6)12)2-3-9(15-10)11(13)14/h4-5,9H,2-3H2,1H3,(H,13,14) |
Clave InChI |
HASHYRYSVKMTMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC(O2)C(=O)O)C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


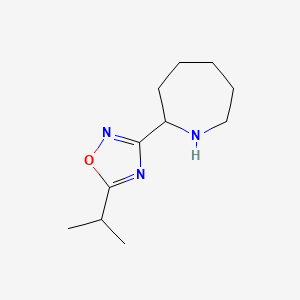
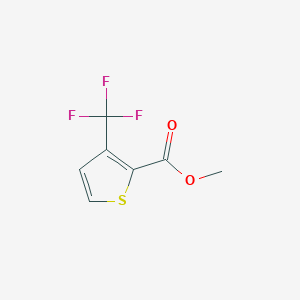
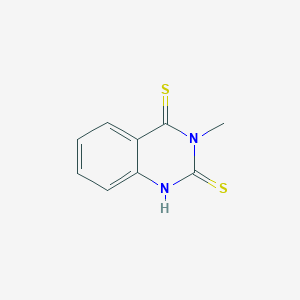
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)
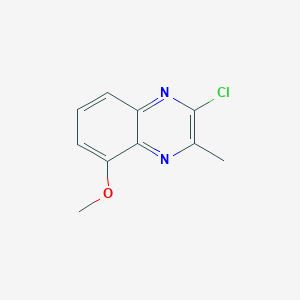

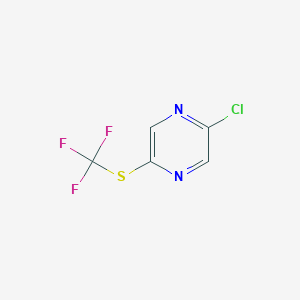

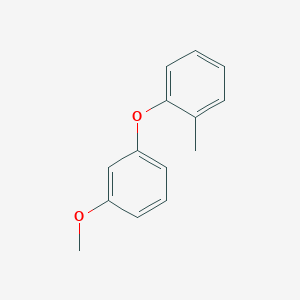
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)



